3'-epi-Idoxuridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

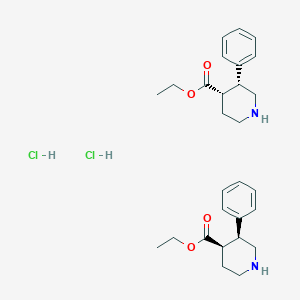

合成経路と反応条件: L-5-ヨード-2’-デオキシウリジンは、さまざまな方法で合成できます。 一般的な方法の1つは、ヨウ化モノクロリドを用いて2’-デオキシウリジンをヨウ素化するものです . 別の方法には、シアン化銅(I)と5-ヨードウラシルを用いて5-シアノウラシルを調製し、それをL-5-ヨード-2’-デオキシウリジンに変換する方法があります .

工業生産方法: 産業においては、L-5-ヨード-2’-デオキシウリジンの合成は、しばしば癌の診断と治療のために放射性ヨウ素を用いて行われます . このプロセスには、5-(トリ-n-ブチルスタンニル)-2’-デオキシウリジンのヨードゲン支持脱スタンニル化反応が含まれ、その後、副産物を除去するために精製が行われます .

化学反応の分析

科学的研究の応用

L-5-ヨード-2’-デオキシウリジンは、幅広い科学研究で利用されています。

作用機序

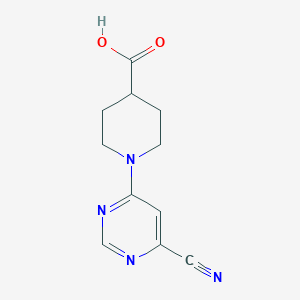

L-5-ヨード-2’-デオキシウリジンは、ウイルスDNA中のチミジンと置き換わることで効果を発揮します . この置換は、チミジル酸ホスホリラーゼとウイルスDNAポリメラーゼを阻害し、適切なDNA合成と複製を阻害します . この置換の結果生成された欠陥のあるDNAは、組織に感染したり破壊したりすることができず、ウイルス複製を阻害します .

類似化合物:

5-ブロモ-2’-デオキシウリジン: 同様の抗ウイルス特性を持つ別のハロゲン化ピリミジン類似体.

5-クロロ-2’-デオキシウリジン: 作用機序が類似しているが、あまり使用されていない類似体.

ユニークさ: L-5-ヨード-2’-デオキシウリジンは、ウイルスDNAへの特異的な組み込みと放射線増感剤としての能力によりユニークです . 単純ヘルペス角膜炎の治療における有効性と癌治療における使用は、医学および研究の両方におけるその汎用性と重要性を示しています .

類似化合物との比較

5-Bromo-2’-deoxyuridine: Another halogenated pyrimidine analog with similar antiviral properties.

5-Chloro-2’-deoxyuridine: A less commonly used analog with similar mechanisms of action.

Uniqueness: L-5-Iodo-2’-deoxyuridine is unique due to its specific incorporation into viral DNA and its ability to act as a radiosensitizer . Its effectiveness in treating herpes simplex keratitis and its use in cancer therapy highlight its versatility and importance in both medical and research settings .

特性

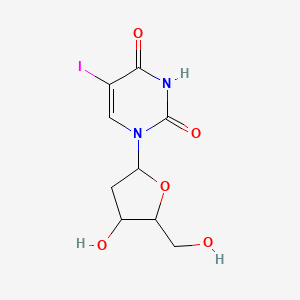

CAS番号 |

60110-67-0 |

|---|---|

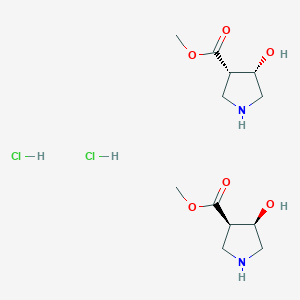

分子式 |

C9H11IN2O5 |

分子量 |

354.10 g/mol |

IUPAC名 |

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7-/m0/s1 |

InChIキー |

XQFRJNBWHJMXHO-XVMARJQXSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

異性体SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)I)CO)O |

正規SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。